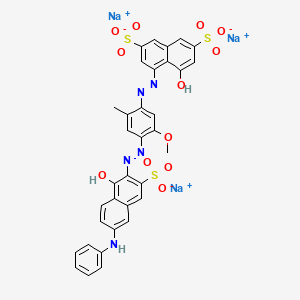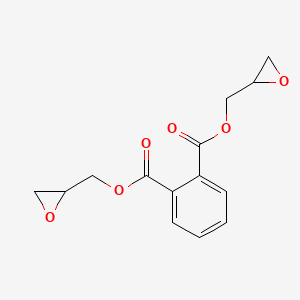
1-Naphthol-4-sulfonsäure
Übersicht
Beschreibung
1-Naphthol-4-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₄S. It is a derivative of naphthalene, featuring both a hydroxyl group and a sulfonic acid group. This compound is known for its applications in the synthesis of dyes and pigments, particularly in the production of azo dyes .
Wissenschaftliche Forschungsanwendungen
1-Naphthol-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: It serves as a probe in fluorescence assays for detecting specific biological molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
1-Naphthol-4-sulfonic acid plays a crucial role in various biochemical reactions, particularly in the synthesis of azo dyes. It interacts with diazonium salts to form azo compounds, which are important intermediates in dye production. The compound’s hydroxyl group at the 1-position and the sulfonic acid group at the 4-position facilitate these interactions. Additionally, 1-Naphthol-4-sulfonic acid can interact with enzymes such as peroxidases, which catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
1-Naphthol-4-sulfonic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, 1-Naphthol-4-sulfonic acid can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-Naphthol-4-sulfonic acid involves its binding interactions with various biomolecules. The hydroxyl group at the 1-position and the sulfonic acid group at the 4-position enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, 1-Naphthol-4-sulfonic acid can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing substrate access and reducing enzyme activity. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthol-4-sulfonic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term exposure to 1-Naphthol-4-sulfonic acid in in vitro or in vivo studies has shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments involving 1-Naphthol-4-sulfonic acid .
Dosage Effects in Animal Models
The effects of 1-Naphthol-4-sulfonic acid in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic activity. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. It is important to determine the appropriate dosage range for 1-Naphthol-4-sulfonic acid in animal studies to avoid potential toxic effects .
Metabolic Pathways
1-Naphthol-4-sulfonic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound to form reactive intermediates. These intermediates can further participate in conjugation reactions with glutathione or other cellular nucleophiles, leading to the formation of water-soluble metabolites that can be excreted from the cell. The compound’s involvement in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Naphthol-4-sulfonic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s sulfonic acid group facilitates its interaction with anionic transporters, allowing it to be efficiently transported across cell membranes. Additionally, binding proteins can sequester 1-Naphthol-4-sulfonic acid within specific cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are critical for the compound’s biological activity and effects on cellular function .
Subcellular Localization
1-Naphthol-4-sulfonic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct 1-Naphthol-4-sulfonic acid to the nucleus, mitochondria, or other organelles. This subcellular localization is important for the compound’s interactions with biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthol-4-sulfonic acid can be synthesized through the sulfonation of 1-naphthol.
Industrial Production Methods: Industrial production of 1-naphthol-4-sulfonic acid typically involves the continuous or semi-continuous addition of 1-naphthol and sulfuric acid to a reactor containing a nitrosating agent. This method ensures a high yield and efficient production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthol-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide and various halogenating agents.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Aminonaphthalenesulfonic acids.
Substitution: Various substituted naphthalenesulfonic acids.
Wirkmechanismus
The mechanism of action of 1-naphthol-4-sulfonic acid involves its functional groups:
Sulfonic Acid Group: This group can participate in acid-base reactions, influencing the compound’s solubility and reactivity.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds, affecting the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Naphthol-2-sulfonic acid
- 2-Naphthol-4-sulfonic acid
- 4-Hydroxy-1-naphthalenesulfonic acid
Uniqueness: 1-Naphthol-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in the synthesis of specific dyes and pigments .
Eigenschaften
IUPAC Name |
4-hydroxynaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWQOFDAUWCQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt) | |
| Record name | 1-Naphthol-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2058910 | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-87-7 | |
| Record name | 1-Naphthol-4-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthol-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NAPHTHOL-4-SULFONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxynaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-1-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W41U3C9YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Naphthol-4-sulfonic acid acts as a chelating agent, forming stable complexes with various metal ions. This interaction primarily involves the hydroxyl and sulfonic acid groups, which act as electron donors to the metal center. [, , , , ]. The stability of these complexes varies depending on the metal ion and solution conditions [].
A: The formation of metal complexes with 1-Naphthol-4-sulfonic acid often leads to distinct spectral changes, enabling their use in analytical techniques like spectrophotometry for metal detection and quantification. [, , , , , , , , , ]. These complexes can also exhibit altered solubility, enabling preconcentration and separation of metals from complex matrices. [, , , , , , ].
ANone: The molecular formula of 1-Naphthol-4-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.
A: UV-visible spectroscopy is commonly used to characterize 1-Naphthol-4-sulfonic acid and its metal complexes. The absorption spectra often show characteristic peaks corresponding to specific electronic transitions within the molecule. Researchers have employed second-derivative spectrophotometry for enhanced sensitivity in detecting these complexes [, ]. Additionally, infrared spectroscopy has been utilized to analyze the reduction products of monoazo dyes derived from 1-Naphthol-4-sulfonic acid [].
A: 1-Naphthol-4-sulfonic acid has demonstrated compatibility with various materials used in analytical chemistry. This includes silica gel for solid-phase extraction [, ], microcrystalline naphthalene for solid-liquid extraction [, , , , ], and benzophenone as a solid support for preconcentration [, ]. It's also used in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) to form ion pairs for improved extraction efficiency [, , , , , , , , ].
ANone: While specific stability data for 1-Naphthol-4-sulfonic acid under various conditions is limited in the provided abstracts, its use in diverse analytical methods suggests reasonable stability across a range of pH values and temperatures.
A: While not a primary focus of the provided research, one study highlighted the use of 1-Naphthol-4-sulfonic acid as a redox catalyst in the desulfurization of coal gas [].
A: Yes, the electronic spectra of substituted 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives have been studied using SCF-CI-MO calculations to understand the impact of substituents on absorption properties and tautomerism [].
A: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives influences their electronic spectra. Electron-donating groups generally lead to bathochromic shifts (red-shifts), while electron-withdrawing groups cause hypsochromic shifts (blue-shifts) in the absorption bands []. These shifts are attributed to changes in electron density and the relative stability of azo and hydrazone tautomers.
ANone: The provided research primarily focuses on analytical and chemical properties. Information regarding SHE (Safety, Health, and Environment) regulations and compliance requires consultation with relevant safety data sheets and regulatory guidelines.
ANone: The provided research primarily focuses on the analytical applications of 1-Naphthol-4-sulfonic acid, particularly in metal determination. Therefore, information regarding pharmacological aspects like PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, and related topics is outside the scope of this Q&A.
ANone: Several analytical techniques are used in conjunction with 1-Naphthol-4-sulfonic acid, including:
- Spectrophotometry: This method utilizes the characteristic absorbance of metal-1-Naphthol-4-sulfonic acid complexes to quantify metal concentrations [, , , , , , , , , , ].
- Atomic Absorption Spectrometry (AAS): This technique, often combined with preconcentration methods utilizing 1-Naphthol-4-sulfonic acid, provides sensitive and selective detection of metal ions in various matrices [, , ].
- High-Performance Liquid Chromatography (HPLC): When coupled with UV detection, HPLC allows for the separation and quantification of 1-Naphthol-4-sulfonic acid complexes [].
- Thin-Layer Chromatography (TLC): TLC has been used to analyze the reduction products of monoazo dyes derived from 1-Naphthol-4-sulfonic acid [].
ANone: The provided research focuses on analytical applications, offering limited information on the environmental impact and degradation pathways of 1-Naphthol-4-sulfonic acid. Further research is needed to assess its environmental fate and potential risks.
A: Researchers typically validate analytical methods involving 1-Naphthol-4-sulfonic acid by assessing parameters such as linearity, sensitivity, detection limit, precision (repeatability and reproducibility), accuracy (recovery studies), and selectivity (interference studies) [, , , , ].
ANone: While the provided research doesn't explicitly detail quality control and assurance measures, researchers typically follow established laboratory practices and guidelines for reagent handling, storage, and analytical procedures to ensure the reliability and reproducibility of their results.
A: Yes, other chelating agents like ammonium 1, 4-naphthoquinone-2-sulfonate [], 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (PMBP) [], 8-hydroxyquinoline (HQ) [], and ammonium pyrrolidinedithiocarbamate (APDC) [] are sometimes used in similar applications, particularly in metal ion preconcentration and extraction. The choice of the most appropriate chelating agent depends on factors such as the target metal ion, sample matrix, and analytical technique.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)




